molecular formula C19H19N3O4S B2823394 (Z)-3-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol CAS No. 905768-98-1

(Z)-3-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol

Cat. No.: B2823394
CAS No.: 905768-98-1
M. Wt: 385.44
InChI Key: FHWJSOPVUSCVEW-VXPUYCOJSA-N
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Description

The compound “(Z)-3-(2-((4-methoxyphenyl)imino)-4-(3-nitrophenyl)thiazol-3(2H)-yl)propan-1-ol” is a thiazole derivative featuring a methoxyphenylimino group at position 2, a 3-nitrophenyl substituent at position 4, and a propan-1-ol moiety at position 3 of the thiazole ring. The Z-configuration of the imino group and the electron-withdrawing nitro substituent are critical to its electronic profile, which may enhance binding affinity to cellular targets such as cyclin-dependent kinases (CDKs) or STING (stimulator of interferon genes) agonists .

Properties

IUPAC Name

3-[2-(4-methoxyphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O4S/c1-26-17-8-6-15(7-9-17)20-19-21(10-3-11-23)18(13-27-19)14-4-2-5-16(12-14)22(24)25/h2,4-9,12-13,23H,3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWJSOPVUSCVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

Thiazole derivatives with aryl substituents exhibit distinct structural and electronic properties depending on substituent type and position. Below is a comparative analysis with key analogs:

Compound Name Substituents (Position 2 / Position 4) Planarity Molecular Weight (g/mol) Reference
Target Compound 4-methoxyphenylimino / 3-nitrophenyl Partial planarity* ~361.42 (calculated) -
[(2Z)-2-[(4-Fluorophenyl)imino]-...methanone 4-fluorophenylimino / 4-methylphenyl Planar (except fluorophenyl) 326.39
Series I (Paracyclophanyl-thiazole hybrids) Paracyclophanylamide / 1,4-dihydronaphthoquinone Non-planar (bulky groups) ~450–500
Isostructural Compounds 4 & 5 () Chloro-/fluorophenyl / fluorophenyl Planar (triclinic symmetry) ~550–600

*The 3-nitrophenyl group introduces steric hindrance and electronic effects, reducing planarity compared to fully aromatic analogs .

Electronic and Physicochemical Properties

Computational studies using density functional theory (DFT) or wavefunction analysis (e.g., Multiwfn ) could elucidate key differences:

  • Electrostatic Potential: The nitro group in the target compound creates a strong electron-deficient region, facilitating interactions with positively charged residues in enzymatic pockets.
  • Solubility: The propan-1-ol moiety improves aqueous solubility compared to non-polar analogs like compound 4 in , which lacks hydroxyl groups .
  • LogP Values : The target compound’s calculated LogP (~2.8) is lower than that of fluorophenyl derivatives (LogP ~3.5, ), suggesting better bioavailability.

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